N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 4: A morpholino substituent, enhancing solubility and pharmacokinetic properties.
- Position 1: An ethyl linker bearing a 4-phenylbutanamide group, introducing hydrophobicity and structural flexibility.
This compound’s design aligns with kinase inhibitor scaffolds, where the pyrazolo-pyrimidine core mimics ATP-binding motifs, and substituents modulate selectivity and potency .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-31-22-25-20(27-12-14-30-15-13-27)18-16-24-28(21(18)26-22)11-10-23-19(29)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,16H,5,8-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPRWTWYGLHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CCCC3=CC=CC=C3)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide involves several steps, starting with the formation of the core pyrazolopyrimidine structure
Industrial Production Methods: Industrial-scale production often optimizes these steps for efficiency and yield, utilizing automated synthesis equipment and standardized reagents. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize the purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide can undergo various reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Oxidation reactions often employ oxidizing agents like potassium permanganate, while reduction might use agents like lithium aluminium hydride. Nucleophilic substitutions typically involve bases or nucleophiles such as sodium hydroxide or amines.
Major Products: These reactions yield a range of products, such as hydroxylated derivatives, reduced amines, or substituted pyrazolopyrimidines, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: In biological research, it is investigated for its interactions with proteins and enzymes, which could shed light on various biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored, particularly its ability to interact with specific cellular targets which may be relevant in disease treatment.
Industry: It finds applications in materials science and the development of new polymers or advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, impacting cellular pathways and processes. The pyrazolopyrimidine core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs of Pyrazolo[3,4-d]pyrimidine Derivatives
Key analogs and their distinguishing features are summarized below:
Substituent-Specific Analysis
Position 6 (R6) :
- Target Compound : Methylthio (-SCH₃) provides moderate lipophilicity and steric bulk, favoring hydrophobic pocket interactions.
Position 4 (R4) :
- Morpholino is conserved in the target compound and analogs like ’s thieno-pyrimidines, improving aqueous solubility and metabolic stability .
Position 1 (R1) :
- Target Compound : The 4-phenylbutanamide chain extends hydrophobic interactions, likely enhancing target engagement but increasing metabolic susceptibility.
- 2v (): Biotinylation enables avidin-biotin technology applications but complicates synthesis .
Physicochemical and Pharmacokinetic Properties
- The target’s higher logP suggests superior membrane permeability but may limit solubility, necessitating formulation optimization.
- Morpholino and acetamide groups in analogs improve solubility, while biotin tags (2v) reduce yields due to complex functionalization .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide?
- The synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic/basic conditions (e.g., using morpholine for substitution at the 4-position) .
- Thioether introduction : Reaction with methanethiol or methylthio reagents to introduce the 6-(methylthio) group .
- Side-chain functionalization : Coupling of the ethyl-4-phenylbutanamide moiety via nucleophilic substitution or amide bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : H/C NMR for functional group analysis, LC-MS for molecular weight verification, and X-ray crystallography (if crystalline) .
- Purity assessment : HPLC with UV detection (≥95% purity is typical for biological assays) .
- Thermal stability : TGA/DSC to determine decomposition temperatures and storage conditions .
Q. What safety precautions are recommended during handling?
- Storage : Keep in airtight containers at -20°C, away from heat sources (P210) .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Emergency measures include rinsing exposed skin with water (P201/P202) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Assay variability : Differences in cell lines (e.g., HL-60 vs. A549), assay protocols (IC determination methods), or solvent systems (DMSO concentration) may explain discrepancies .
- Structural nuances : Compare substituent effects (e.g., methylthio vs. nitro groups) on target binding using SAR studies .
- Validation : Replicate experiments under standardized conditions and cross-validate with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., PI3K/AKT) or epigenetic regulators, leveraging the morpholino group’s affinity for ATP-binding pockets .
- MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues for interaction .
- Validation : Pair computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements .
Q. How can synthetic yields be optimized for large-scale production?
- DOE (Design of Experiments) : Screen parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
- Workup optimization : Employ liquid-liquid extraction or column chromatography with gradients tailored to the compound’s hydrophobicity .
Q. What strategies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methylthio group) .
- Light/thermal stress : Expose to accelerated aging (40°C/75% RH) or UV light to establish shelf-life guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
